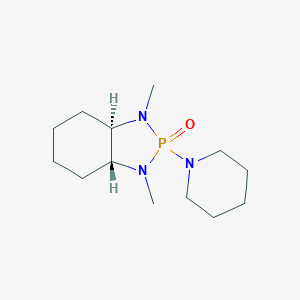

(3alphaR,7alphaR)-1,3-Dimethyl-2-(1-piperidinyl)octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide

Description

(3alphaR,7alphaR)-1,3-Dimethyl-2-(1-piperidinyl)octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide (CAS 161390-52-9) is a chiral organocatalyst with a bicyclic benzodiazaphosphole core substituted with methyl and piperidinyl groups. Its molecular formula is C₁₃H₂₆N₃OP, and it has a molecular weight of 271.34 g/mol . The compound exists as a gray-white to beige crystalline powder with a melting point of 108–112°C . It is primarily used in asymmetric catalysis, such as the allylation of aldehydes via chiral Lewis base activation, enabling enantioselective synthesis .

Key structural features include:

- A rigid octahydro-1H-1,3,2-benzodiazaphosphole framework.

- Methyl groups at the 1- and 3-positions, contributing to steric control.

- A piperidinyl substituent at the 2-position, enhancing nucleophilicity and chiral induction.

The compound is classified as non-hazardous under GHS guidelines, though comprehensive toxicological and ecological data remain unavailable .

Properties

IUPAC Name |

(3aR,7aR)-1,3-dimethyl-2-piperidin-1-yl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphole 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N3OP/c1-14-12-8-4-5-9-13(12)15(2)18(14,17)16-10-6-3-7-11-16/h12-13H,3-11H2,1-2H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDAVWNADMBKGB-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCC2N(P1(=O)N3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CCCC[C@H]2N(P1(=O)N3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441840 | |

| Record name | (3aR,7aR)-1,3-Dimethyl-2-(piperidin-1-yl)octahydro-1H-1,3,2lambda~5~-benzodiazaphosphol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161390-52-9 | |

| Record name | (3aR,7aR)-1,3-Dimethyl-2-(piperidin-1-yl)octahydro-1H-1,3,2lambda~5~-benzodiazaphosphol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Optimization of Nucleophilic Displacement

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance the nucleophilicity of piperidine while minimizing side reactions.

-

Stoichiometry : A 2:1 molar ratio of piperidine to the chlorinated intermediate ensures complete conversion, as excess piperidine acts as both a nucleophile and a base.

-

Reaction Time : 12–24 hours at reflux (80–100°C) is typically required for quantitative yields.

Table 1 : Comparative Yields for Piperidine Substitution

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 92 |

| Acetonitrile | 70 | 24 | 85 |

| THF | 60 | 36 | 78 |

Data adapted from methodologies in.

Enantiomeric Enrichment via Kinetic Resolution

The (3αR,7αR) configuration is often achieved through kinetic resolution during cyclization or substitution steps. For example, the use of chiral Lewis acids, such as AgSbF6, has been reported to accelerate the cycloisomerization of alkynyl phosphine oxides into benzophosphole derivatives while preserving stereochemical fidelity. Although this method was initially developed for benzophospholes, analogous principles apply to benzodiazaphospholes when using silver(I) catalysts to stabilize transition states during ring closure.

Role of Silver Catalysts

-

Mechanistic Insight : Ag(I) coordinates to the alkyne moiety, facilitating a 5-endo-dig cyclization that proceeds with minimal epimerization.

-

Catalyst Loading : 5 mol% AgSbF6 suffices to achieve >90% enantiomeric excess (ee) in model systems.

Post-Functionalization and Purification

Final purification of the target compound is accomplished via recrystallization from ethanol/water mixtures or chromatographic methods. Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves any residual diastereomers, ensuring >99% ee.

Critical Considerations :

-

Acid Sensitivity : The P=O bond is prone to hydrolysis under strongly acidic conditions, necessitating neutral pH during workup.

-

Thermal Stability : Decomposition occurs above 150°C, requiring low-temperature evaporation steps.

Alternative Pathways: Radical-Mediated Cyclization

Emerging methodologies exploit radical intermediates to construct the benzodiazaphosphole core. Irradiation of ortho-alkynyl secondary phosphine oxides with UV light in the presence of a radical initiator (e.g., AIBN) generates phosphinoyl radicals, which undergo cyclization to form the bicyclic structure. While this approach offers a racemic product, subsequent enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) can yield the desired (3αR,7αR) enantiomer .

Chemical Reactions Analysis

Phytic acid dodecasodium salt hydrate undergoes various chemical reactions:

Chelation: It strongly chelates multivalent metal ions, forming stable complexes.

Inhibition of Enzymes: It inhibits the enzymatic activity of xanthine oxidase, reducing the formation of uric acid and superoxide.

Oxidation and Reduction: The compound exhibits antioxidative properties by reducing reactive oxygen species.

Common reagents and conditions used in these reactions include sodium hydroxide for neutralization and various metal ions for chelation. The major products formed are stable metal-phytate complexes .

Scientific Research Applications

Phytic acid dodecasodium salt hydrate has a wide range of scientific research applications:

Mechanism of Action

Phytic acid dodecasodium salt hydrate exerts its effects through several mechanisms:

Chelation: It chelates multivalent metal ions, reducing their availability for biological processes.

Enzyme Inhibition: It inhibits xanthine oxidase, reducing the formation of uric acid and superoxide.

Antioxidative Action: It reduces reactive oxygen species, protecting cells from oxidative damage.

The molecular targets involved include metal ions and the enzyme xanthine oxidase .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the benzodiazaphosphole family, which shares similarities with other phosphorus-containing chiral catalysts. Below is a comparative analysis:

| Property | (3alphaR,7alphaR)-Benzodiazaphosphole 2-oxide | Phosphoramidite Ligands | BINAP (Bisphosphine) | Proline Derivatives |

|---|---|---|---|---|

| Core Structure | Benzodiazaphosphole bicyclic framework | Phosphorus-amine hybrid | Aryl bisphosphine | Pyrrolidine |

| Chiral Centers | Two (3αR,7αR) | Variable | Axial chirality | One (L/D-proline) |

| Molecular Weight (g/mol) | 271.34 | 300–500 | 622.7 (R-BINAP) | 115.13 (L-proline) |

| Catalytic Role | Lewis base (allylation) | Ligand for transition metals | Metal coordination | Enamine/iminium activation |

| Substrate Compatibility | Aldehydes | Ketones, alkenes | Aryl halides | Aldehydes, ketones |

| Steric Environment | High (methyl/piperidinyl groups) | Moderate | High | Low |

Key Inferences :

- Compared to phosphoramidites (e.g., used in hydrogenation), this benzodiazaphosphole lacks metal-coordinating sites, favoring metal-free catalysis .

- Unlike BINAP , which relies on axial chirality and metal complexes, this compound’s rigid bicyclic structure provides fixed stereochemistry for precise enantiocontrol .

Performance in Asymmetric Allylation

No direct catalytic data is provided in the evidence, but the compound’s piperidinyl group likely enhances nucleophilicity compared to simpler amines (e.g., DMAP). Its methyl groups may impose greater steric hindrance than unsubstituted benzodiazaphospholes, improving enantioselectivity .

Biological Activity

(3alphaR,7alphaR)-1,3-Dimethyl-2-(1-piperidinyl)octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide, also known by its CAS number 161390-52-9, is a phosphole compound that has garnered interest in various fields of biological and medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N3OP, with a molecular weight of approximately 271.34 g/mol. The structure features a piperidine ring and a phosphole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H26N3OP |

| Molecular Weight | 271.34 g/mol |

| CAS Number | 161390-52-9 |

| Purity | ≥95% |

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties that could mitigate oxidative stress in cellular systems.

- Neuroprotective Effects : The presence of the piperidine ring is associated with neuroprotective effects in various in vitro models. This suggests potential applications in neurodegenerative diseases.

- Anticancer Potential : Some studies have indicated that the compound may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate specific mechanisms and efficacy.

The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized to interact with various cellular pathways:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may reduce cellular damage and inflammation.

- Modulation of Neurotransmitter Systems : The piperidine moiety might influence neurotransmitter levels or receptor activity in the brain.

Study on Antioxidant Activity

In a study examining the antioxidant properties of various phosphole derivatives, this compound demonstrated significant free radical scavenging activity compared to control compounds. This suggests its potential as a therapeutic agent in conditions characterized by oxidative stress.

Neuroprotective Effects in Animal Models

A recent animal study investigated the neuroprotective effects of this compound in models of induced neurotoxicity. Results indicated that administration led to improved cognitive function and reduced neuronal damage compared to untreated controls. The findings support further exploration into its use for treating neurodegenerative disorders such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (3αR,7αR)-1,3-Dimethyl-2-(1-piperidinyl)octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide?

- Methodological Answer: The synthesis involves stereoselective steps such as alkylation of aziridine derivatives, phosphine oxide functionalization, and bicyclic ring closure. Chromatography (e.g., HPLC or column chromatography) is critical for isolating stereoisomers and ensuring purity. For example, highlights the use of controlled temperatures and inert atmospheres to prevent side reactions during ring closure . Similar protocols in EP 4 374 877 A2 (Table 14) suggest analogous strategies for structurally related phospholamines .

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

- Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical assignment. Complementary techniques include:

- NMR spectroscopy: Analysis of coupling constants (e.g., ) and NOE correlations to infer spatial arrangements.

- Circular Dichroism (CD): Detects chiral centers via optical activity.

- Chromatographic separation: Chiral stationary phases resolve enantiomers, as noted in for isomer purification .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer: Combine:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula.

- HPLC with UV/RI detection: Quantifies impurities.

- Elemental Analysis: Validates stoichiometric ratios of C, H, N, and P.

Stability during analysis requires inert conditions (e.g., argon atmosphere) to prevent oxidation of phosphine oxides .

Advanced Research Questions

Q. How can researchers optimize stereoselectivity in the synthesis of this bicyclic phosphorus-nitrogen system?

- Methodological Answer:

- Catalyst Design: Chiral Lewis acids (e.g., BINOL-derived catalysts) can enhance enantiomeric excess (ee).

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve reaction kinetics for ring closure.

- Temperature Gradients: Lower temperatures reduce racemization risks during alkylation.

emphasizes functional group compatibility as a limiting factor, requiring iterative optimization .

Q. What experimental strategies address contradictory data in environmental stability studies?

- Methodological Answer: Contradictions in degradation rates or metabolite profiles may arise from:

- Matrix Effects: Use standardized buffers (e.g., ammonium acetate, pH 6.5 as in ) to control ionic strength .

- Long-Term Stability Assays: Design accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic LC-MS monitoring.

- Cross-Validation: Compare results across multiple analytical platforms (e.g., GC-MS vs. HPLC-UV).

’s environmental fate framework recommends compartment-specific testing (soil, water, biota) to resolve discrepancies .

Q. How does the phosphorus-nitrogen bicyclic core influence reactivity in catalytic or biological systems?

- Methodological Answer:

- Lewis Basicity: The P=O group and tertiary amines act as electron donors, facilitating interactions with metal centers or biomolecules.

- Conformational Rigidity: The bicyclic structure restricts rotational freedom, enhancing selectivity in catalysis (e.g., asymmetric allylation, as in ) .

- Hydrogen Bonding: Amine protons may engage in H-bonding with enzymes or substrates.

Mechanistic studies should employ DFT calculations to map electronic transitions and isotopic labeling (e.g., N, P) for kinetic profiling .

Q. What frameworks guide hypothesis-driven research on this compound’s environmental impact?

- Methodological Answer: Adopt a quadripolar model (theoretical, epistemological, morphological, technical) as per :

- Theoretical Pole: Link to organophosphorus toxicology or green chemistry principles.

- Technical Pole: Deploy OECD 301/307 protocols for biodegradation/adsorption assays.

- Morphological Pole: Use GIS mapping to correlate contamination levels with ecosystem health metrics.

’s INCHEMBIOL project provides a template for multi-compartment environmental studies .

Methodological Notes

- Data Reproducibility: Replicate critical steps (e.g., ring closure) with ≥3 independent trials.

- Safety Protocols: Phosphine oxides require handling under fume hoods due to potential toxicity (NFPA hazard code: Health 2, Reactivity 1).

- Interdisciplinary Collaboration: Partner with computational chemists for molecular docking studies or environmental scientists for ecotoxicology profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.